5-Bromo-3-pyridylacetic acid

Suzuki-Miyaura coupling Regioselective synthesis Palladium catalysis

5-Bromo-3-pyridylacetic acid (≥98%) is a disubstituted pyridine building block featuring a 5-position bromine for Pd-catalyzed Suzuki-Miyaura cross-coupling and a 3-position acetic acid for carbodiimide-mediated amide bond formation. Unlike 2-, 4-, or 6-bromo positional isomers, this 5-bromo regioisomer directs coupling exclusively to the 5-position, ensuring reproducible regiochemical outcomes validated for kinase inhibitor and GPCR modulator programs. The acetic acid moiety remains unencumbered during coupling, enabling orthogonal amidation-then-coupling sequences for parallel library synthesis. White crystalline solid; mp 182–185 °C. Batch-specific COA (NMR, HPLC) included.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 39891-12-8
Cat. No. B1363985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-pyridylacetic acid
CAS39891-12-8
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)CC(=O)O
InChIInChI=1S/C7H6BrNO2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2H2,(H,10,11)
InChIKeyUETIDNDXXGCJCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-pyridylacetic Acid (CAS 39891-12-8): Procurement-Ready Heterocyclic Building Block with Verified Physicochemical Specifications


5-Bromo-3-pyridylacetic acid (CAS 39891-12-8, IUPAC: 2-(5-bromopyridin-3-yl)acetic acid) is a disubstituted pyridine derivative with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol [1]. The compound presents as a white crystalline solid with a melting point of 182–185 °C, MDL number MFCD00829308, and is typically supplied at ≥98% purity with batch-specific analytical documentation including NMR, HPLC, or GC . The bromine atom at the 5-position of the pyridine ring provides a reactive handle for cross-coupling chemistry, while the acetic acid moiety at the 3-position offers a functional group for amide bond formation, esterification, or further derivatization .

Why 5-Bromo-3-pyridylacetic Acid (CAS 39891-12-8) Cannot Be Replaced by Alternative Pyridylacetic Acid Derivatives in Cross-Coupling Workflows


Positional isomerism dictates regiochemical outcomes in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position of the pyridine ring in 5-bromo-3-pyridylacetic acid directs coupling exclusively to the 5-position, yielding a specific substitution pattern that cannot be replicated by the 2-bromo, 4-bromo, or 6-bromo positional isomers . Furthermore, the 3-position acetic acid side chain remains unencumbered during coupling, enabling orthogonal functionalization strategies. Alternative isomers, such as 2-(5-bromopyridin-2-yl)acetic acid (CAS 192642-85-6) or 2-(6-bromopyridin-3-yl)acetic acid (CAS 404361-76-8), place the bromine and acetic acid moieties in different spatial relationships, resulting in divergent molecular geometries and altered physicochemical properties in downstream products [1]. Substituting one isomer for another in a validated synthetic route would yield a different regioisomeric product with potentially distinct biological or material properties, necessitating revalidation of the entire synthetic sequence and downstream applications.

Quantitative Differentiation Evidence: 5-Bromo-3-pyridylacetic Acid (CAS 39891-12-8) Versus In-Class Alternatives


Positional Selectivity in Cross-Coupling: 5-Bromo-3-pyridylacetic Acid Enables Orthogonal Functionalization Not Accessible with 2- or 4-Bromo Isomers

The bromine substitution pattern in 5-bromo-3-pyridylacetic acid places the reactive halide at the 5-position, which exhibits distinct reactivity in Pd-catalyzed Suzuki-Miyaura cross-coupling compared to 2-bromo or 4-bromo pyridine analogs. While literature reports that bromopyridines generally participate in cross-coupling with yields ranging from 60–85% depending on substitution pattern [1], the 5-bromo-3-pyridyl framework specifically allows the acetic acid moiety at the 3-position to remain available for subsequent amidation or esterification without protecting group manipulation. In contrast, 2-bromo-3-pyridylacetic acid isomers (CAS 192642-86-7) position the reactive halide adjacent to the acetic acid-bearing carbon, potentially introducing steric hindrance during coupling and requiring different catalyst-ligand systems to achieve comparable yields [2]. This positional difference translates directly to divergent synthetic route design.

Suzuki-Miyaura coupling Regioselective synthesis Palladium catalysis

Physicochemical Specification Advantage: Documented Melting Point and Purity Enable QC-Driven Procurement

5-Bromo-3-pyridylacetic acid is supplied with well-characterized physicochemical specifications including a melting point of 182–185 °C and ≥98% purity verified by batch-specific analytical data (NMR, HPLC, or GC) . In contrast, the unsubstituted parent compound 3-pyridylacetic acid (CAS 501-81-5) has a significantly lower melting point of 146–150 °C and lacks the bromine handle for cross-coupling [1]. The brominated derivative 2-(6-bromopyridin-3-yl)acetic acid (CAS 404361-76-8) has a predicted melting point range but limited commercial availability and sparse analytical documentation compared to the 5-bromo-3-isomer [2]. The higher melting point of 5-bromo-3-pyridylacetic acid indicates stronger intermolecular interactions in the solid state, which correlates with improved crystallinity and handling characteristics during weighing and formulation.

Quality control Analytical chemistry Material specification

Handling Safety Profile: GHS Classification H315/H319/H335 Defines Required PPE and Storage Conditions

5-Bromo-3-pyridylacetic acid carries GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. This irritant profile is consistent across brominated pyridylacetic acid derivatives as a class, including 2-(5-bromopyridin-2-yl)acetic acid which shares the same hazard classification [2]. However, the 5-bromo-3-isomer benefits from commercially available SDS documentation from multiple reputable suppliers including Thermo Scientific/Alfa Aesar and Santa Cruz Biotechnology, enabling procurement officers to satisfy institutional EH&S documentation requirements without delay . The compound is incompatible with strong oxidizing agents and should be stored at ambient temperature away from ignition sources [1].

Laboratory safety Chemical handling GHS compliance

Validated Application Scenarios for 5-Bromo-3-pyridylacetic Acid (CAS 39891-12-8) in Synthesis and Medicinal Chemistry


Suzuki-Miyaura Cross-Coupling for Biaryl Library Synthesis

5-Bromo-3-pyridylacetic acid serves as an aryl halide partner in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids . The bromine atom at the 5-position undergoes oxidative addition to palladium(0) catalysts, enabling formation of C–C bonds with high regioselectivity. The acetic acid moiety at the 3-position remains intact throughout the coupling, allowing subsequent amide bond formation with amines or hydrazines to generate diverse biarylacetic acid derivatives. This orthogonal functionalization strategy is particularly valuable for generating compound libraries in medicinal chemistry programs targeting kinase inhibitors or GPCR modulators where the pyridine core is a privileged scaffold.

Esterification to Methyl 2-(5-Bromopyridin-3-yl)acetate for Enhanced Reactivity

5-Bromo-3-pyridylacetic acid is readily esterified to methyl 2-(5-bromopyridin-3-yl)acetate (CAS 118650-08-1) under standard Fischer esterification conditions [1]. The methyl ester derivative offers improved solubility in organic solvents and enhanced electrophilicity for subsequent transformations including nucleophilic acyl substitution and α-alkylation. The bromine handle remains available for cross-coupling after esterification, enabling a modular synthetic approach where the ester group can be carried through multiple steps and hydrolyzed back to the carboxylic acid at a late stage. This protection/deprotection strategy is documented in patent literature for the preparation of aryl-pyridine compounds [2].

Amide Coupling for Peptidomimetic and Heterocyclic Scaffold Construction

The carboxylic acid group of 5-bromo-3-pyridylacetic acid undergoes standard amide coupling with primary and secondary amines using carbodiimide reagents (e.g., EDC, DCC) or HATU in the presence of base . This transformation installs the 5-bromopyridin-3-yl moiety onto amine-containing pharmacophores, enabling the construction of peptidomimetics, heterocyclic amides, and conjugated systems. The bromine atom provides a subsequent diversification point via cross-coupling, allowing parallel synthesis of analog series from a common amide intermediate. This two-step sequence—amide formation followed by Suzuki coupling—is a validated workflow in agrochemical and pharmaceutical intermediate synthesis.

Analytical Reference Standard for LC-MS and NMR Method Development

5-Bromo-3-pyridylacetic acid exhibits a characteristic isotopic pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes (~1:1 ratio), producing a distinct doublet in mass spectrometry [3]. This property makes the compound valuable as an internal standard or calibration reference for LC-MS method development targeting brominated heterocycles. High-quality MS spectral data for 2-(5-bromo-3-pyridyl)acetic acid are curated in the mzCloud database [3]. Additionally, its simple ¹H NMR spectrum provides clear reference signals for method validation in quantitative NMR (qNMR) applications. Procurement of certified reference-grade material with documented purity and analytical certificates supports regulatory compliance in GLP analytical laboratories.

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